N-cyclooctyl-4-propylbenzenesulfonamide

Description

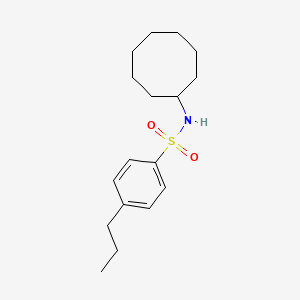

N-Cyclooctyl-4-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a propyl group at the para position and a cyclooctylamine group attached to the sulfonamide nitrogen. This structural configuration confers unique physicochemical and biological properties, including enhanced lipophilicity and steric bulk due to the cyclooctyl moiety.

Properties

Molecular Formula |

C17H27NO2S |

|---|---|

Molecular Weight |

309.5 g/mol |

IUPAC Name |

N-cyclooctyl-4-propylbenzenesulfonamide |

InChI |

InChI=1S/C17H27NO2S/c1-2-8-15-11-13-17(14-12-15)21(19,20)18-16-9-6-4-3-5-7-10-16/h11-14,16,18H,2-10H2,1H3 |

InChI Key |

HJHXDRVHCLLIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE typically involves the reaction of cyclooctylamine with 4-propylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma and other conditions.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOOCTYL-4-PROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, as a carbonic anhydrase inhibitor, it prevents the conversion of carbon dioxide to bicarbonate, which is crucial in regulating pH and fluid balance in the body.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations:

Cycloalkyl Substituent Effects :

- The cyclooctyl group in the target compound introduces significant steric bulk compared to smaller cycloalkyl groups (e.g., cyclopentyl, cyclohexyl). This may reduce binding affinity to certain targets but improve membrane permeability .

- Cyclopentyl-containing analogs (e.g., 5-Chloro-N-cyclopentyl-2-methoxy-4-methylbenzenesulfonamide) exhibit higher binding affinity than cyclohexyl derivatives, suggesting that intermediate ring sizes optimize target interactions .

Electron-withdrawing groups (e.g., nitro in N-cyclopropyl-4-nitrobenzenesulfonamide) enhance reactivity, making such compounds more suitable for covalent binding or metabolic transformations .

Biological Activity Trends :

- Sulfonamides with dual substituents (e.g., chloro and methoxy in ) often exhibit multi-target activities (e.g., anti-inflammatory and analgesic). The target compound’s propyl and cyclooctyl groups may similarly enable dual functionality .

- Cycloalkyl groups influence pharmacokinetics; for instance, cyclooctyl’s hydrophobicity may prolong half-life but require formulation optimization for delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.